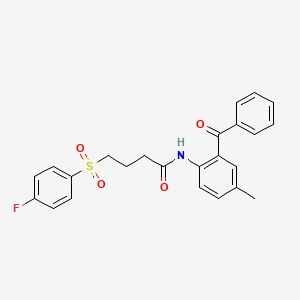

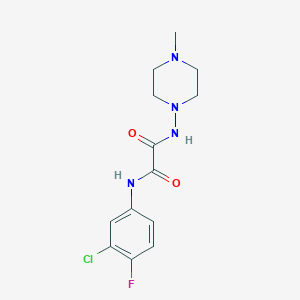

![molecular formula C7H16Cl2N2 B2490913 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride CAS No. 2375250-73-8](/img/structure/B2490913.png)

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-2,3-diamine derivatives has been demonstrated through methods such as optical resolution and complexation. Hatano, Takeda, and Saito (1994) reported the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine via its complex with dibenzoyltartaric acid, indicating a method to achieve enantiomerically pure compounds (Hatano, Takeda, & Saito, 1994).

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives has been explored through various analyses. Koivisto et al. (2001) conducted X-ray structural analysis, NMR, and ab initio calculations on a new potential toxaphene congener, revealing insights into the unusual tricyclic structure and spatial proximity of chlorine atoms in the compound (Koivisto et al., 2001).

Chemical Reactions and Properties

Bicyclo[2.2.1]heptane derivatives engage in a variety of chemical reactions, highlighting their versatile chemical properties. For example, the radical cations of bicyclo[2.2.1]hepta‐2,5‐diene have been studied by ESR and ENDOR spectroscopy, providing insights into their electronic structure and reactivity (Gerson & Qin, 1989).

Physical Properties Analysis

The physical properties of bicyclo[2.2.1]heptane derivatives, such as solubility, melting point, and stability, are influenced by their unique molecular structure. The study by Plettner et al. (2005) on the resolution and absolute configuration of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide showcases the importance of molecular structure in determining the physical properties of these compounds (Plettner et al., 2005).

Chemical Properties Analysis

The chemical properties of bicyclo[2.2.1]heptane derivatives, including reactivity, chemical stability, and interaction with other molecules, are central to their application in various chemical syntheses and material science applications. The work by Matsumoto (2001) on the synthesis of fully alicyclic polyimides from 2, 5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane illustrates the utility of these compounds in creating high-performance materials (Matsumoto, 2001).

Applications De Recherche Scientifique

Synthesis of Novel Compounds

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride is utilized in the synthesis of new compounds. For instance, Hřebabecký et al. (2006) described the preparation of novel carbocyclic nucleosides derived from this compound, which are potential intermediates in pharmaceutical synthesis (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Building Blocks for Ligand Synthesis

This compound also serves as a precursor for synthesizing valuable building blocks for novel ligand synthesis. Cai and Xia (2006) explored its use in creating enantiomerically pure diols and diketones, which are crucial for advanced organic synthesis (Cai & Xia, 2006).

Enantioselective Synthesis

Ayers et al. (2005) demonstrated the enantioselective synthesis of a ketimine derivative using this compound, highlighting its utility in producing enantiomerically pure isomers, important in chiral chemistry (Ayers, Sonar, Parkin, Dwoskin, & Crooks, 2005).

Optical Properties Study

Longhi et al. (2013) investigated the UV, circular dichroism, fluorescence, and circularly polarized luminescence spectra of related bicyclic compounds, aiding in understanding their optical properties and potential applications in photochemistry (Longhi, Castiglioni, Abbate, Lebon, & Lightner, 2013).

Chemoenzymatic Synthesis

The compound is also used in chemoenzymatic processes. Weissfloch and Azerad (1994) described its use in the synthesis of high-purity bicyclo[2.2.1]heptan-2,5-diones, showcasing the integration of enzymatic and chemical methods (Weissfloch & Azerad, 1994).

Synthesis of Alicyclic Polyimides

Matsumoto (2001) reported the synthesis of fully alicyclic polyimides using derivatives of this compound, contributing to the development of new polymeric materials (Matsumoto, 2001).

Propriétés

IUPAC Name |

(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-6-2-4-1-5(6)3-7(4)9;;/h4-7H,1-3,8-9H2;2*1H/t4-,5-,6-,7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFBOZAHXAPMEY-CHLVFILCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

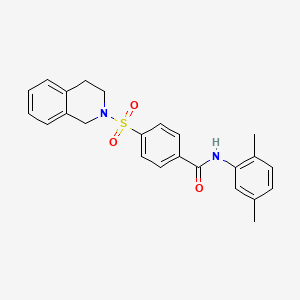

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)

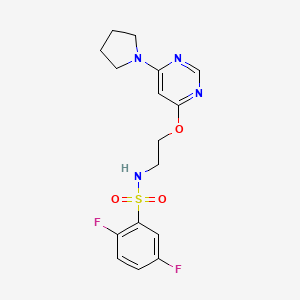

![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)

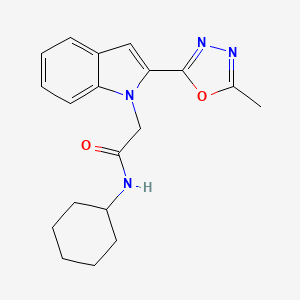

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)

![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)